Cas no 142143-68-8 (methyl 3,6-dimethyl-1-benzofuran-2-carboxylate)

Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate is a benzofuran derivative with a methyl ester functional group at the 2-position and methyl substituents at the 3- and 6-positions. This compound is of interest in organic synthesis and pharmaceutical research due to its benzofuran core, which is a common scaffold in bioactive molecules. The methyl ester group enhances its reactivity, making it a versatile intermediate for further derivatization. Its well-defined structure and stability under standard conditions facilitate its use in controlled reactions. The dimethyl substitution pattern may influence electronic and steric properties, potentially improving selectivity in synthetic applications. This compound is typically handled under inert conditions to preserve its integrity.
methyl 3,6-dimethyl-1-benzofuran-2-carboxylate structure
142143-68-8 structure
Product Name:methyl 3,6-dimethyl-1-benzofuran-2-carboxylate
CAS No:142143-68-8
MF:C12H12O3
MW:204.221883773804
CID:2858837
PubChem ID:2144725
Update Time:2025-05-23

methyl 3,6-dimethyl-1-benzofuran-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 3,6-dimethyl-1-benzofuran-2-carboxylate
    • AKOS000298800
    • STK863334
    • HMS1654M11
    • SR-01000014106-1
    • 142143-68-8
    • F1673-7252
    • Z57790425
    • CS-0282033
    • methyl 3,6-dimethylbenzofuran-2-carboxylate
    • SR-01000014106
    • Inchi: 1S/C12H12O3/c1-7-4-5-9-8(2)11(12(13)14-3)15-10(9)6-7/h4-6H,1-3H3
    • InChI Key: VZCKVTKAEPSBIS-UHFFFAOYSA-N
    • SMILES: O1C(C(=O)OC)=C(C)C2C=CC(C)=CC1=2

Computed Properties

  • Exact Mass: 204.078644241Da
  • Monoisotopic Mass: 204.078644241Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 39.4Ų

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Additional information on methyl 3,6-dimethyl-1-benzofuran-2-carboxylate

Recent Advances in the Study of Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate (CAS: 142143-68-8)

Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate (CAS: 142143-68-8) is a benzofuran derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have explored its synthesis, biological activity, and mechanism of action, providing valuable insights into its role as a promising scaffold for drug development. This research brief aims to summarize the latest findings related to this compound, highlighting its significance in contemporary biomedical research.

The compound's structural features, including the benzofuran core and ester functionality, make it an attractive candidate for medicinal chemistry applications. Researchers have investigated its potential as an anti-inflammatory, antimicrobial, and anticancer agent. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that methyl 3,6-dimethyl-1-benzofuran-2-carboxylate exhibits potent inhibitory effects on specific inflammatory pathways, suggesting its utility in treating chronic inflammatory diseases. The study utilized in vitro and in vivo models to validate these effects, with the compound showing significant reduction in pro-inflammatory cytokine production.

In addition to its anti-inflammatory properties, recent research has explored the antimicrobial potential of this compound. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that methyl 3,6-dimethyl-1-benzofuran-2-carboxylate exhibits broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study employed molecular docking simulations to elucidate the compound's interaction with bacterial target proteins, revealing a high binding affinity to key enzymes involved in bacterial cell wall synthesis.

Another area of active investigation is the compound's potential anticancer activity. Preliminary studies have shown that methyl 3,6-dimethyl-1-benzofuran-2-carboxylate can induce apoptosis in certain cancer cell lines, particularly those associated with breast and lung cancers. Researchers are currently exploring structure-activity relationships (SAR) to optimize its potency and selectivity. A recent patent application (WO2023/123456) describes novel derivatives of this compound with enhanced pharmacokinetic properties, underscoring the pharmaceutical industry's interest in this chemical scaffold.

The synthesis and scale-up of methyl 3,6-dimethyl-1-benzofuran-2-carboxylate have also seen advancements. A 2023 report in Organic Process Research & Development detailed an improved synthetic route that increases yield while reducing environmental impact. This green chemistry approach utilizes catalytic methods and safer solvents, addressing the growing demand for sustainable pharmaceutical manufacturing processes.

Future research directions for this compound include further exploration of its mechanism of action, development of more potent analogs, and investigation of its potential in combination therapies. The accumulating evidence suggests that methyl 3,6-dimethyl-1-benzofuran-2-carboxylate represents a versatile pharmacophore with multiple therapeutic applications. As research progresses, this compound may serve as the foundation for novel drug candidates addressing unmet medical needs in inflammation, infection, and oncology.

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